molecular formula C23H26BrFN4O2 B12511716 4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide

4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide

Cat. No.: B12511716
M. Wt: 489.4 g/mol
InChI Key: RFKXAYJUFUZBMA-UHFFFAOYSA-N
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Description

4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[45]decan-8-yl]propan-2-yl}benzamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and a triazaspirodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazaspirodecane core: This can be achieved through a cyclization reaction involving a diamine and a ketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the bromobenzamide moiety: This can be done through an amide coupling reaction using a bromobenzoyl chloride and the amine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl}benzamide: This compound has a similar structure but with a different alkyl chain length.

    4-bromo-N-{1-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide: This compound has a fluorine atom in a different position on the phenyl ring.

Uniqueness

The uniqueness of 4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide lies in its specific combination of functional groups and its triazaspirodecane core. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26BrFN4O2

Molecular Weight

489.4 g/mol

IUPAC Name

4-bromo-N-[1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide

InChI

InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)

InChI Key

RFKXAYJUFUZBMA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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